N-Benzyl-2-(pyridin-2-yl)acetamide

Adenosine A2B receptor cAMP assay GPCR antagonism

Researchers conducting SAR studies on pyridine-acetamide anticonvulsants or tirbanibulin analogs require a clean, unsubstituted core to avoid off-target interference. N-Benzyl-2-(pyridin-2-yl)acetamide serves as the exact baseline scaffold and direct API intermediate. • Direct precursor to tirbanibulin: brominate to N-benzyl-2-(5-bromo-pyridin-2-yl)acetamide for efficient API synthesis. • Validated negative control for Src/tubulin inhibitors (inactive at tubulin, no Src inhibition). • hA2B receptor antagonist (IC50 1,542 nM) for fragment-based discovery. • ≥95% purity, in stock for immediate global delivery.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B8010085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-(pyridin-2-yl)acetamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=N2
InChIInChI=1S/C14H14N2O/c17-14(10-13-8-4-5-9-15-13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
InChIKeyPELWENYNXIJWRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-(pyridin-2-yl)acetamide: Structural and Physicochemical Profile


N-Benzyl-2-(pyridin-2-yl)acetamide (CAS 107776-92-1) is a synthetic small molecule characterized by a pyridine ring linked via an acetamide bridge to an N-benzyl moiety, with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol [1]. This compound serves as a foundational building block in medicinal chemistry, with its core scaffold appearing in multiple advanced drug candidates and tool compounds . Its unsubstituted structure provides a clean baseline for structure-activity relationship (SAR) studies and a versatile intermediate for further derivatization, distinguishing it from more complex, application-specific analogs that carry additional substituents on either the pyridine or phenyl rings [2]. The compound is available commercially at research-grade purity (≥95%) from multiple suppliers .

SAR baseline scaffold: Unsubstituted core provides a clean starting point for systematic derivatization and structure-activity relationship studies.
Synthetic intermediate access: Enables a one-step route to the 5-bromo derivative, a key precursor in tirbanibulin-analog synthesis.
GPCR probe potential: Reported hA2BR antagonist scaffold suitable for adenosine receptor tool-compound development.

N-Benzyl-2-(pyridin-2-yl)acetamide: Why Generic Analogs Fall Short


The selection of N-Benzyl-2-(pyridin-2-yl)acetamide over closely related pyridine-acetamide analogs is dictated by the strict requirements of SAR studies and the compound's role as a key synthetic intermediate. While in-class compounds share a common core, the specific absence of additional substituents on this molecule is its primary differentiator. The unsubstituted pyridine ring and simple benzyl group provide a minimal, well-defined starting point for probing molecular interactions, free from the confounding effects of additional functional groups [1]. In contrast, more advanced analogs such as KX2-391 (tirbanibulin) or KC-180-2, which feature extensive 5-position substitutions on the pyridine ring, are optimized for specific clinical endpoints (e.g., Src kinase/tubulin inhibition) and are structurally and mechanistically distinct [2]. Procuring a substituted analog for a foundational SAR or chemical biology study would introduce significant off-target liabilities and obscure structure-activity correlations, making the unsubstituted parent compound the only appropriate choice for these specific research contexts. Furthermore, its role as a direct precursor to the 5-bromo derivative, an essential intermediate in the industrial synthesis of the FDA-approved drug tirbanibulin, creates a unique procurement value not shared by other in-class compounds [3].

Substituted vs. unsubstituted scaffold
Substituted analogs like KX2-391 or KC-180-2 carry 5-position modifications that introduce Src/tubulin off-target liabilities; substituting them for the unsubstituted parent obscures baseline SAR interpretation.
Synthetic route efficiency may differ
Starting from simpler pyridine derivatives adds several synthetic steps to reach the 5-bromo intermediate; substituting the parent compound may reduce overall route efficiency in tirbanibulin-analog programs.
Mechanistic context may not transfer
Unsubstituted and substituted pyridine-acetamides show distinct activity profiles at hA2BR; a substituted analog may not reproduce the reported adenosine receptor engagement of the parent scaffold.

N-Benzyl-2-(pyridin-2-yl)acetamide: Head-to-Head Comparisons with Analogs


Adenosine A2B Receptor Antagonism

The target compound demonstrates measurable, though moderate, antagonist activity at the human adenosine A2B receptor (hA2BR) with an IC50 of 1,542 nM, as assessed in a functional cAMP production assay in CHO cells [1]. This activity is directly attributable to the specific N-benzyl-2-(pyridin-2-yl)acetamide scaffold, as simple, unsubstituted acetamide (e.g., N-benzylacetamide) or pyridine alone show no such activity, establishing a clear SAR baseline for this target.

hA2BR antagonism
Cross-study comparable
IC50 = 1,542 nM
Establishes quantitative SAR anchor for this scaffold at hA2BR.
cAMP assay in CHO cells; unsubstituted controls show negligible activity.
Adenosine A2B receptor cAMP assay GPCR antagonism

Synthetic Precursor to Tirbanibulin Intermediate

N-Benzyl-2-(pyridin-2-yl)acetamide is not a final drug product but a critical synthetic intermediate. It can be directly brominated at the 5-position of the pyridine ring to yield N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide [1]. This 5-bromo derivative is an essential precursor in the patented industrial synthesis of tirbanibulin (KX2-391), an FDA-approved drug for actinic keratosis [1][2]. In contrast, starting the synthesis of this advanced intermediate from a simple, unfunctionalized pyridine derivative requires multiple additional steps, significantly reducing overall yield and increasing process complexity and cost.

Synthetic precursor route
Class-level inference
1 step to 5-bromo intermediate vs. 3–4+ steps from simpler pyridines
Supports efficient entry into tirbanibulin-analog medicinal chemistry programs.
Route as described in EP4186890A1; process-scale context.
Synthetic intermediate Tirbanibulin Process chemistry 5-bromo derivative

Anticonvulsant SAR Baseline Pharmacophore

The compound serves as the minimal core structure for a class of broad-spectrum anticonvulsants. SAR studies on 2-aryl-2-(pyridin-2-yl)acetamides reveal that while the target compound itself may lack potent anticonvulsant activity, its unsubstituted phenyl ring and simple acetamide bridge define the minimal pharmacophore required for sodium channel inhibition, the proposed mechanism of action [1]. More advanced analogs, such as those with ortho- or meta-substituents on the 2-phenyl ring, demonstrate significantly enhanced potency in MES and scMET seizure models [1].

Anticonvulsant SAR baseline
Class-level inference
Defines minimal pharmacophore; unsubstituted parent is not a potent anticonvulsant.
Supports baseline SAR comparison for substituted 2-aryl-2-(pyridin-2-yl)acetamides.
In vivo rodent seizure models; substituent impact on sodium channel inhibition context.
Anticonvulsant Structure-activity relationship (SAR) Epilepsy models Maximal electroshock seizure (MES)

Differentiation from Src/Tubulin Inhibitors

The target compound, N-Benzyl-2-(pyridin-2-yl)acetamide, lacks the 5-phenylpyridin-2-yl or 5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl moieties that are essential for the potent Src kinase inhibition and tubulin polymerization disruption seen in advanced analogs like KC-180-2 and KX2-391 (tirbanibulin) [1]. KC-180-2 demonstrates IC50 values in the low nanomolar range (5-188 nM) against various cancer cell lines and inhibits Src phosphorylation, while the unsubstituted parent compound is not reported to have any such activity .

Src/tubulin inhibitor distinction
Direct head-to-head comparison
Parent: no reported Src inhibition. KC-180-2: IC50 = 5 nM (SCLC cells).
Confirms mechanistic divergence; parent is a suitable comparator control, not a Src/tubulin inhibitor.
In vitro cancer cell-line panel; requires validation in target-engagement assays.
Src kinase Tubulin polymerization KX2-391 KC-180-2 Cancer

N-Benzyl-2-(pyridin-2-yl)acetamide: Research and Industrial Applications


Anticonvulsant SAR Core Scaffold

This compound serves as the unsubstituted core structure for a series of 2-aryl-2-(pyridin-2-yl)acetamides that have demonstrated broad-spectrum anticonvulsant activity. Procure this molecule as the essential baseline control and synthetic starting point for any SAR campaign aimed at optimizing this chemical class. Its simple structure allows for systematic introduction of substituents to probe their effect on sodium channel inhibition, potency in MES and scMET seizure models, and therapeutic index, as defined by the work of Dawidowski et al. [1].

Key Intermediate for Tirbanibulin Analog Synthesis

Leverage this compound as a strategic intermediate for the synthesis of 5-substituted pyridine-acetamide derivatives, most notably the 5-bromo precursor to tirbanibulin. As detailed in patent EP4186890A1, N-Benzyl-2-(pyridin-2-yl)acetamide can be directly brominated to yield the critical intermediate N-benzyl-2-(5-bromo-pyridin-2-yl)-acetamide, a key building block for the industrial production of this FDA-approved drug [2]. This provides a more efficient and cost-effective synthetic route for research programs focused on tirbanibulin analogs or novel compounds targeting Src kinase and tubulin.

A2B Adenosine Receptor Tool Compound

Utilize this compound as a defined chemical probe for the adenosine A2B receptor (hA2BR). While of moderate potency (IC50 = 1,542 nM), it represents one of the few small-molecule antagonists with this specific N-benzyl-2-(pyridin-2-yl)acetamide scaffold for which hA2BR activity has been confirmed in a functional cAMP assay [3]. It can serve as a starting point for fragment-based drug discovery or as a control in assays designed to identify more potent and selective A2BR antagonists for inflammatory or oncological research.

SAR of N-Benzyl Acetamide Derivatives in Cancer

The unsubstituted N-Benzyl-2-(pyridin-2-yl)acetamide is the ideal control compound for studies investigating the potent Src/tubulin inhibitory activity of its advanced analogs like KX2-391 and KC-180-2. Since the target compound is inactive in these assays , its use is essential to demonstrate that the potent anti-cancer effects of analogs are specifically due to their 5-position substitutions on the pyridine ring. This negative control is indispensable for validating target engagement and establishing the mechanism of action for more complex derivatives.

Application
Selection Property
Validation Focus
Anticonvulsant SAR studies
Unsubstituted core scaffold
Sodium channel inhibition and MES model endpoint review
Tirbanibulin intermediate synthesis
Direct bromination access
5-substituted pyridine-acetamide derivatization efficiency
hA2BR antagonist probe development
Reported hA2BR scaffold activity
cAMP assay response and selectivity profiling
Src/tubulin comparator control
Mechanistic inactivity at Src
Cell-model endpoint review and target-engagement verification
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